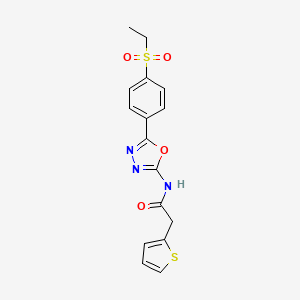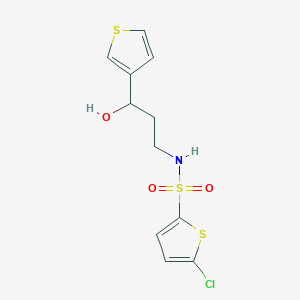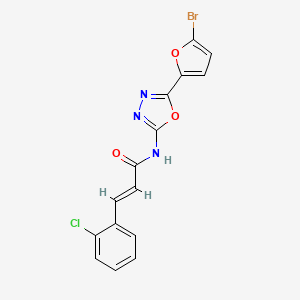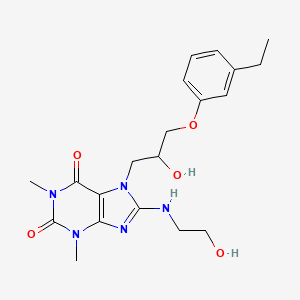![molecular formula C16H16ClNO4S B2934051 2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-72-2](/img/structure/B2934051.png)
2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an acetamide derivative, which means it contains a functional group consisting of an acyl group (RCO-) bonded to nitrogen (N). Acetamides are a class of organic compounds that have a wide range of applications in the chemical industry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a methoxyphenyl group, a chlorophenyl group, and a methylsulfonyl group attached to an acetamide. These groups could potentially influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Chloroacetamide Herbicides and Metabolism
Chloroacetamide herbicides, such as acetochlor, alachlor, and metolachlor, are used extensively in agriculture for pre-emergent control of grasses and broadleaf weeds. These compounds undergo complex metabolic activation pathways leading to DNA-reactive products, indicating their biological activity and potential environmental impact. Studies on the metabolism of these herbicides in human and rat liver microsomes have revealed insights into their biotransformation, highlighting the role of cytochrome P450 enzymes in their metabolic processes. Such research can be relevant for understanding the environmental fate, toxicity, and safe use of related chloroacetamide compounds (Coleman et al., 2000).
Mobility and Persistence in the Environment
Research on the mobility and persistence of chloroacetamide herbicides, like metolachlor, in soil and water systems contributes to understanding their environmental behavior. Studies using field lysimeters have provided data on the leaching, degradation rates, and persistence of these herbicides in various environmental conditions. Such investigations are crucial for assessing the risk of groundwater contamination and for developing strategies to minimize environmental exposure (Bowman, 1988).
Synthesis and Structural Studies
Research into the synthesis and characterization of compounds with similar structural features, such as substituted acetamides and sulfonyl derivatives, is fundamental to developing new materials and pharmaceuticals. Studies on hydrogen bond formation in substituted acetamides reveal the importance of molecular structure in determining the properties and reactivity of these compounds. Such research can guide the synthesis of novel compounds with tailored properties for specific applications (Romero & Margarita, 2008).
作用機序
Target of Action
The primary targets of this compound are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .
Mode of Action
It is known to interact with its targets, potentially altering their function
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its targets, it may influence pathways involving aralkylamine dehydrogenase. More research is needed to confirm this and to understand the downstream effects of such interactions .
Result of Action
Given its targets, it may have an impact on the function of aralkylamine dehydrogenase in Alcaligenes faecalis . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-22-15-8-6-14(7-9-15)18-16(19)11-23(20,21)10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPUXAVWHPGJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate](/img/structure/B2933968.png)
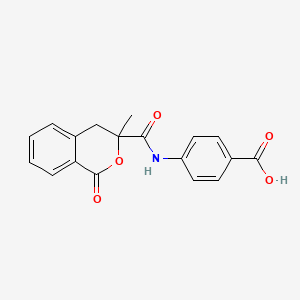
![[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate](/img/structure/B2933972.png)
![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933973.png)
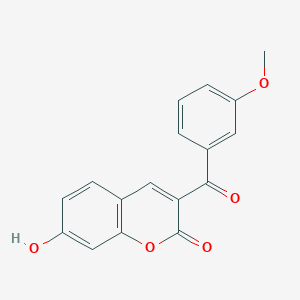
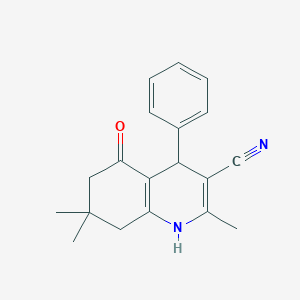
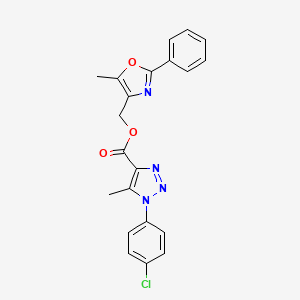

![10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2933981.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2933984.png)
